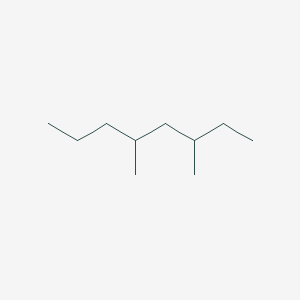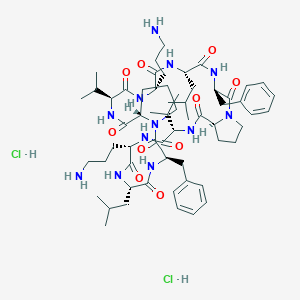
Gramicidin S dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gramicidin S dihydrochloride is a cyclic decapeptide antibiotic produced by Bacillus brevis. It is a polypeptide consisting of alternating D and L amino acids and is known for its potent antimicrobial properties. Gramicidin S dihydrochloride has been widely used in scientific research due to its unique properties, including its ability to form ion channels in lipid bilayers, and its ability to induce cell death in a variety of organisms.
Mécanisme D'action
The mechanism of action of Gramicidin S dihydrochloride is based on its ability to form ion channels in lipid bilayers. The peptide forms a cation-selective channel in the membrane, which allows the passage of small ions such as Na+ and K+. The flow of ions through the channel disrupts the electrochemical gradient across the membrane, leading to cell death. Gramicidin S dihydrochloride has been shown to induce cell death in a variety of organisms, including bacteria, fungi, and mammalian cells.
Effets Biochimiques Et Physiologiques
Gramicidin S dihydrochloride has a number of biochemical and physiological effects. It has been shown to disrupt the cell membrane and cause cell death in a variety of organisms. The peptide has also been shown to induce apoptosis in mammalian cells, leading to the activation of caspases and the cleavage of DNA. Gramicidin S dihydrochloride has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Gramicidin S dihydrochloride has a number of advantages for lab experiments. It is a well-characterized peptide with a known structure and mechanism of action. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, there are also some limitations to the use of Gramicidin S dihydrochloride in lab experiments. The peptide is toxic to cells at high concentrations, which can make it difficult to use in some assays. It is also prone to aggregation, which can affect its activity and make it difficult to work with.
Orientations Futures
There are a number of future directions for research on Gramicidin S dihydrochloride. One area of interest is the development of new methods for drug delivery using the peptide. Gramicidin S dihydrochloride has been shown to form channels in lipid membranes, which could be used to deliver drugs directly to cells. Another area of interest is the study of the peptide's effects on cancer cells. Gramicidin S dihydrochloride has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Finally, there is interest in developing new analogs of Gramicidin S dihydrochloride with improved properties, such as increased stability and reduced toxicity.
Méthodes De Synthèse
Gramicidin S dihydrochloride is synthesized by Bacillus brevis through a non-ribosomal peptide synthesis pathway. The synthesis involves the assembly of individual amino acids into a linear peptide chain, which is then cyclized to form the final product. The process is catalyzed by a complex of enzymes, including non-ribosomal peptide synthetases, thioesterases, and cyclases.
Applications De Recherche Scientifique
Gramicidin S dihydrochloride has been widely used in scientific research due to its unique properties. It is commonly used as a model peptide for studying the structure and function of ion channels in lipid bilayers. The peptide forms a cation-selective channel in lipid membranes, allowing the passage of small ions such as Na+ and K+. This property has been used to study the electrical properties of cell membranes and to develop new methods for drug delivery.
Propriétés
Numéro CAS |
15207-30-4 |
|---|---|
Nom du produit |
Gramicidin S dihydrochloride |
Formule moléculaire |
C60H94Cl2N12O10 |
Poids moléculaire |
1214.4 g/mol |
Nom IUPAC |
(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone;dihydrochloride |
InChI |
InChI=1S/C60H92N12O10.2ClH/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43;;/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77);2*1H/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-;;/m0../s1 |
Clé InChI |
KCUAVDXLFXNGDG-MZFDKZDRSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-] |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5.Cl.Cl |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-] |
Autres numéros CAS |
15207-30-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



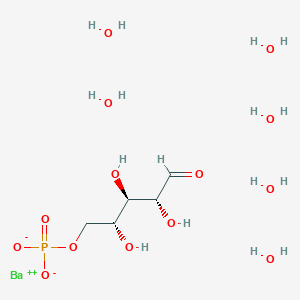
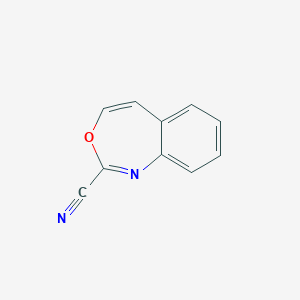
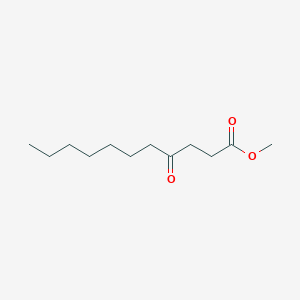
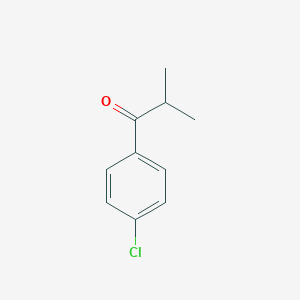

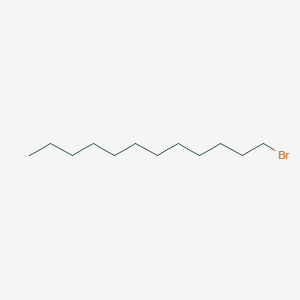
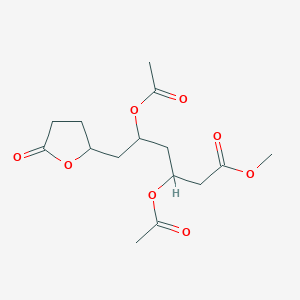
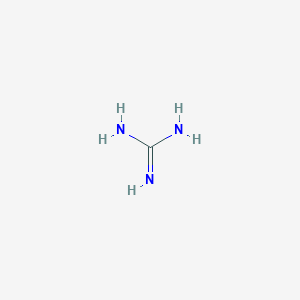
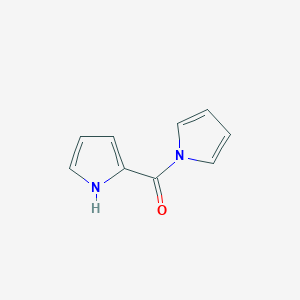
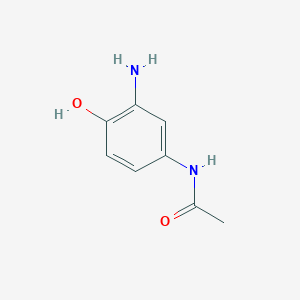
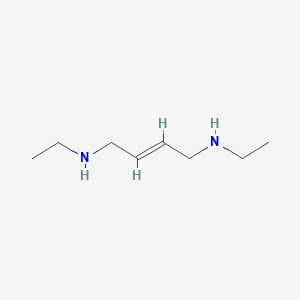
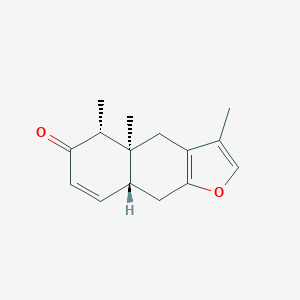
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
